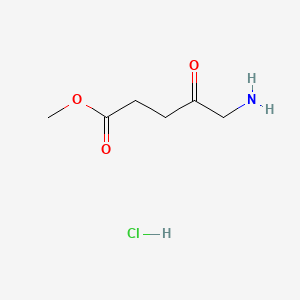

Methyl 5-amino-4-oxopentanoate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

“Methyl aminolevulinate hydrochloride” is a prodrug that is metabolized to Protoporphyrin IX, a photosensitizer . It’s commonly used in photosensitizer reagents for photodynamic therapy .

One specific application of “Methyl aminolevulinate hydrochloride” is in the medical field, specifically dermatology. It’s used with photodynamic therapy (light treatment) to treat actinic keratosis (AK) on the face and scalp . Actinic keratoses are skin lesions or growths in areas where the skin has been exposed to the sun. This condition normally occurs in older patients with light-colored skin .

The method of application involves applying the “Methyl aminolevulinate hydrochloride” topically to the affected area, then exposing the area to a specific wavelength of light. This causes a reaction that destroys the abnormal skin cells .

The outcomes of this treatment can vary, but it’s generally effective in reducing the size and appearance of actinic keratoses . The effectiveness can depend on various factors, including the size and location of the lesions, the specific light source used, and the individual patient’s response to treatment .

Superficial and/or thin nodular basal cell carcinomas

Field: Dermatology

Summary: Methyl aminolevulinate is used in photodynamic therapy for the treatment of superficial and/or thin nodular basal cell carcinomas.

Method: The cream is applied to the lesion and surrounding 5 mm of normal skin. The treated area is covered with an occlusive dressing for 3 hours. After this, the dressing is removed and the treatment area is cleaned with saline to remove the cream.

Results: Clinical trials have shown that this treatment has comparable cure rates to other conventional treatments such as cryotherapy or surgery.

Acne vulgaris and hypertrophic scarring

Bowen’s Disease

Photorejuvenation

Methyl 5-amino-4-oxopentanoate hydrochloride is a chemical compound recognized for its role as a prodrug in photodynamic therapy. It is primarily utilized in the treatment of non-melanoma skin cancers, particularly basal cell carcinoma and actinic keratosis. Upon administration, this compound is metabolized to protoporphyrin IX, a potent photosensitizer that plays a crucial role in photodynamic therapy by generating reactive oxygen species upon exposure to light of specific wavelengths (570 to 670 nm) .

- Topical application: MAL-HCl cream is applied to the targeted skin area.

- Cellular uptake: The compound penetrates through the stratum corneum (outermost skin layer) and is absorbed by precancerous or cancerous cells.

- Prodrug conversion: Intracellular enzymes convert MAL-HCl to PpIX. Healthy cells have lower PpIX production compared to diseased cells [].

- Light activation: Upon red light exposure, PpIX molecules become excited.

- ROS generation: Excited PpIX transfers energy to surrounding oxygen molecules, generating ROS like singlet oxygen.

- Cell death: ROS triggers a cascade of events leading to cell damage and ultimately, cell death in targeted cells [].

- Skin Irritation: MAL-HCl can cause transient skin irritation, burning, and erythema (redness) at the application site.

- Photosensitivity: Due to PpIX production, light exposure after MAL-HCl application can lead to severe sunburn and phototoxicity. Patients are advised to strictly avoid sunlight and bright indoor lights for a specific period after treatment.

- No data available: Information on flammability, reactivity, and long-term safety profiles might be limited.

The primary chemical reaction involving methyl 5-amino-4-oxopentanoate hydrochloride is its conversion to protoporphyrin IX. This transformation occurs through enzymatic pathways, notably involving esterases that cleave the ester bond, releasing 5-aminolevulinic acid (5-ALA). The subsequent accumulation of protoporphyrin IX in target tissues enables the photodynamic effect when exposed to light, leading to cellular damage and death through the generation of singlet oxygen .

Methyl 5-amino-4-oxopentanoate hydrochloride exhibits significant biological activity as a photosensitizing agent. The compound's active form, protoporphyrin IX, accumulates in cancerous cells and, upon light activation, induces phototoxicity. This process results in oxidative stress within the cells, leading to apoptosis or necrosis of the targeted cells. The effectiveness of this compound in clinical settings has made it a valuable tool for treating superficial skin malignancies .

The synthesis of methyl 5-amino-4-oxopentanoate hydrochloride typically involves several steps:

- Starting Materials: The synthesis begins with readily available precursors such as acetic anhydride and appropriate amino acids.

- Formation of Intermediate Compounds: Through a series of reactions including acylation and cyclization, intermediates are formed.

- Hydrochloride Salt Formation: Finally, the product is converted into its hydrochloride salt form to enhance stability and solubility.

Specific synthetic routes may vary based on desired purity and yield .

Methyl 5-amino-4-oxopentanoate hydrochloride is primarily applied in:

- Photodynamic Therapy: Used for treating actinic keratosis and basal cell carcinoma.

- Research: Serves as a precursor in studies related to heme biosynthesis and metabolism.

- Pharmaceutical Development: Investigated for potential applications in other types of cancers and dermatological conditions due to its photosensitizing properties .

Studies have shown that methyl 5-amino-4-oxopentanoate hydrochloride interacts with various biological systems:

- Cellular Interactions: Upon application, it accumulates in skin lesions, where it undergoes metabolic conversion.

- Light Activation: The compound requires specific light wavelengths for activation, which is critical for its therapeutic efficacy.

- Synergistic Effects: Research indicates potential synergistic effects when used in combination with other therapies or agents .

Methyl 5-amino-4-oxopentanoate hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 6-aminohexanoate hydrochloride | 1926-80-3 | 0.87 |

| Methyl 5-aminopentanoate hydrochloride | 29840-56-0 | 0.87 |

| Ethyl 6-aminohexanoate hydrochloride | 3633-17-8 | 0.82 |

| Ethyl 5-aminopentanoate hydrochloride | 29840-57-1 | 0.82 |

Uniqueness: Methyl 5-amino-4-oxopentanoate hydrochloride is distinguished by its specific role as a prodrug that converts into a potent photosensitizer (protoporphyrin IX), which is critical for its application in photodynamic therapy. This unique metabolic pathway sets it apart from similar compounds that may not possess the same therapeutic utility or mechanism of action .

Heme Biosynthesis Pathway Integration

Methyl 5-amino-4-oxopentanoate hydrochloride is enzymatically hydrolyzed to 5-aminolevulinic acid (ALA), bypassing the rate-limiting step catalyzed by ALA synthase (ALAS) in the heme biosynthesis pathway [1] [2]. The canonical pathway begins with the condensation of glycine and succinyl-CoA to form ALA, which is then converted into porphobilinogen (PBG) by ALA dehydratase (ALAD) [3]. Four PBG molecules undergo polymerization to hydroxymethylbilane, cyclized to uroporphyrinogen III by uroporphyrinogen III synthase (UROS). Subsequent decarboxylation and oxidation steps yield protoporphyrinogen IX, which is oxidized to PpIX by protoporphyrinogen oxidase (PPO) [3].

By directly supplying ALA, methyl aminolevulinate enhances PpIX synthesis in tissues with high metabolic demand, such as rapidly proliferating cells. This bypass mechanism is critical in PDT applications, as endogenous ALA production is often insufficient to achieve therapeutic PpIX concentrations [6].

Protoporphyrin IX Formation and Accumulation Dynamics

PpIX accumulation is influenced by cellular uptake efficiency, enzymatic activity, and tissue-specific factors. Methyl aminolevulinate’s lipophilic properties enhance epidermal penetration, leading to preferential PpIX accumulation in actinic keratosis and basal cell carcinoma cells [1] [4]. Studies demonstrate that PpIX levels peak 3 hours post-application, with curettage increasing accumulation by 92% compared to untreated skin [4].

Table 1: Factors Influencing PpIX Accumulation

| Factor | Effect on PpIX Levels | Mechanism |

|---|---|---|

| Curettage | +92% | Removes hyperkeratosis, enhances drug penetration [4] |

| Cell proliferation rate | +50–70% | Increased demand for heme in dividing cells [5] |

| ABCG2 transporter downregulation | +40% | Reduces PpIX efflux [5] |

Dormant cancer cells exhibit elevated PpIX due to upregulated ALA importers (PEPT1) and downregulated exporters (ABCG2) [5]. Conversely, ferrochelatase activity, which inserts iron into PpIX to form heme, limits accumulation in normal cells [6].

Photodynamic Reaction Mechanisms

PpIX acts as a photosensitizer, absorbing light at 630 nm to reach an excited triplet state. This state undergoes intersystem crossing, transferring energy to molecular oxygen to generate singlet oxygen (Type II reaction) [1] [6]. Alternatively, electron transfer produces superoxide radicals (Type I reaction), which further react to form hydroxyl radicals [6].

Table 2: PpIX Photoactivation Kinetics

| Light Exposure Time (min) | PpIX Activated (%) | Cytotoxic Effect |

|---|---|---|

| 1 | 50 | Partial tumor necrosis |

| 2.5 | 80 | Significant cell membrane damage |

| 7.75 | 100 | Complete photobleaching and cell death [4] |

The photodynamic efficacy depends on light fluence rate and PpIX concentration. For example, 37 J/cm² of red light (635 nm) achieves full PpIX activation within 9 minutes [4].

Oxygen-Dependent Cytotoxic Processes

Photodynamic therapy requires molecular oxygen to sustain ROS production. Singlet oxygen oxidizes cellular components, including:

- Lipids: Peroxidation of membrane lipids compromises cellular integrity [1].

- Proteins: Oxidation of cysteine and methionine residues disrupts enzyme function [6].

- DNA: Guanine bases are preferentially damaged, inducing strand breaks [6].

Hypoxic microenvironments reduce PDT efficacy, as oxygen is consumed during ROS generation. This oxygen depletion creates a self-limiting effect, necessitating optimal illumination parameters to balance oxygen supply and demand [1].

Singlet Oxygen and Reactive Oxygen Species Generation

Singlet oxygen ($$^1O2$$) is the primary cytotoxic agent, with a half-life of <0.04 µs in biological systems. It directly oxidizes biomolecules within a 20 nm radius of its generation site [1] [6]. Secondary ROS, such as hydroxyl radicals ($$- OH$$) and superoxide ($$O2^- -$$), amplify damage through Fenton reactions and lipid peroxidation chain reactions [6].

The spatial distribution of ROS determines therapeutic selectivity. PpIX localized in mitochondria and plasma membranes ensures targeted damage to malignant cells, sparing adjacent healthy tissues [5].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients